molecular formula C40H55F3N12O14 B12111116 Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp

Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp

Cat. No.: B12111116
M. Wt: 984.9 g/mol
InChI Key: PSCWOMHZMAAWBH-UHFFFAOYSA-N
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Description

Abz-Gln-Val-Val-Ala-Gly-Ala-Ethylenediamine-Dnp (CAS: 152390-52-8) is a synthetic peptide derivative designed for specialized biochemical applications. Its structure features:

  • Anthranilic acid (Abz) at the N-terminus, a fluorescent group used for detection in protease assays.
  • A central hexapeptide sequence (Gln-Val-Val-Ala-Gly-Ala), which may influence substrate specificity for proteolytic enzymes.
  • Ethylenediamine-Dnp (dinitrophenyl) at the C-terminus, serving as a quenching group that pairs with Abz for fluorescence resonance energy transfer (FRET)-based assays .

This compound is primarily utilized as a protease substrate to study enzyme kinetics or inhibitor efficacy. Its design allows real-time monitoring of enzymatic cleavage via fluorescence changes when the Abz-Dnp pair is separated .

Properties

Molecular Formula

C40H55F3N12O14

Molecular Weight

984.9 g/mol

IUPAC Name

2-[(2-aminobenzoyl)amino]-N-[1-[[1-[[1-[[2-[[1-[2-(2,4-dinitroanilino)ethylamino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C38H54N12O12.C2HF3O2/c1-19(2)31(48-38(58)32(20(3)4)47-36(56)27(13-14-29(40)51)46-35(55)24-9-7-8-10-25(24)39)37(57)45-22(6)34(54)43-18-30(52)44-21(5)33(53)42-16-15-41-26-12-11-23(49(59)60)17-28(26)50(61)62;3-2(4,5)1(6)7/h7-12,17,19-22,27,31-32,41H,13-16,18,39H2,1-6H3,(H2,40,51)(H,42,53)(H,43,54)(H,44,52)(H,45,57)(H,46,55)(H,47,56)(H,48,58);(H,6,7)

InChI Key

PSCWOMHZMAAWBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Immobilization

The synthesis begins with anchoring the C-terminal amino acid (Ala) to a functionalized resin. Wang or Rink amide resins are preferred due to their compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The resin’s loading capacity (typically 0.3–0.8 mmol/g) determines scale, with higher loadings used for milligram-scale production. Ethylenediamine-Dnp is introduced post-synthesis via a spacer, requiring orthogonal protection strategies to avoid premature deprotection.

Fmoc-Based Sequential Coupling

The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids:

  • Deprotection : Fmoc removal is achieved with 20% piperidine in DMF (2 × 5 min).

  • Activation and Coupling : Amino acids are activated using phosphonium reagents (e.g., PyBOP, HBTU) with 10 eq. DIPEA in DMF. Coupling times range from 1–2 hours, with TNBS or Kaiser tests verifying completion. For challenging sequences (e.g., Val-Val-Ala), pseudoproline dipeptides (e.g., Val-Pro) or Dmb-Gly inserts mitigate aggregation.

Residue SequenceRecommended ReagentSolvent SystemCoupling Time
Val-Val-AlaHATU/DIPEADMF/DCM (2:1)2 hours
Gln-ValPyBOP/HOBtDMF1.5 hours

Cleavage, Deprotection, and Purification

Final Cleavage Conditions

The peptide-resin is treated with TFA containing scavengers (e.g., triisopropylsilane, water) to remove side-chain protections (e.g., Trt for Gln, Pbf for Arg). Typical cleavage time is 3 hours at room temperature.

HPLC Purification

Crude peptide is purified via reversed-phase HPLC:

  • Column : C18, 5 µm, 250 × 4.6 mm

  • Gradient : 10–50% acetonitrile in 0.1% TFA over 30 minutes.

  • Yield : 60–70% after lyophilization.

Table 2: Analytical Parameters

ParameterValueMethod
Purity≥95%HPLC (214 nm)
Molecular Weight870.92 DaMALDI-TOF
Solubility10 mM in DMSOStock solution

Quality Control and Validation

Mass Spectrometry

MALDI-TOF confirms molecular weight (observed: 871.3 Da; theoretical: 870.92 Da). Discrepancies >0.1 Da necessitate re-purification.

Functional Validation

The peptide’s utility as a FRET substrate is validated via kinetic assays:

  • Papain Assay : kcat/Km=29×106M1s1k_{cat}/K_m = 29 \times 10^6 \, \text{M}^{-1} \text{s}^{-1}.

  • Quenching Efficiency : ≥90% energy transfer between Abz and Dnp .

Chemical Reactions Analysis

Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp can undergo various reactions:

    Oxidation: DNP group can be oxidized.

    Reduction: Reduction of the DNP group.

    Substitution: Nucleophilic substitution reactions. Common reagents include , , and . Major products depend on reaction conditions and functional groups involved.

Scientific Research Applications

Enzyme Activity Studies

One of the primary applications of Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp is in the study of enzyme kinetics and substrate specificity. The fluorescence properties of the Abz group allow for real-time monitoring of enzyme activity. For example, this compound has been used as a substrate for cathepsin B, where its cleavage results in a measurable increase in fluorescence intensity. This property is crucial for assessing enzyme kinetics and evaluating inhibitors.

Case Study: Cathepsin B Substrate Specificity

Research has demonstrated that this compound can be effectively cleaved by cathepsin B under specific pH conditions. This cleavage leads to a significant change in fluorescence, enabling researchers to explore the specificity and efficiency of various proteases. Such studies contribute to understanding enzyme mechanisms and substrate recognition .

Structural Complexity and Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the precise assembly of peptide sequences, ensuring high purity and yield. The structural complexity of this compound not only enhances its reactivity but also broadens its applicability in biochemical assays.

Interaction Studies

Interaction studies involving this compound focus on its binding and cleavage by various enzymes. These investigations help elucidate the mechanisms of enzyme action and substrate recognition. For instance, studies have shown that this compound can serve as a substrate for other proteases, allowing researchers to compare cleavage efficiencies across different enzymes .

Mechanism of Action

The compound’s mechanism involves binding to specific receptors or enzymes due to its peptide nature. Further studies are needed to elucidate detailed pathways.

Comparison with Similar Compounds

Abz-Ala-Gly-Leu-Ala-p-Nitrobenzylamide

  • Sequence : Abz-Ala-Gly-Leu-Ala-p-nitrobenzylamide.
  • Modifications : Lacks the ethylenediamine-Dnp moiety; instead, it terminates with a p-nitrobenzylamide group.
  • Function : Used in protease assays but relies on alternative quenching mechanisms (e.g., nitrobenzylamide) rather than FRET.
  • Applications : Less sensitive than FRET-based substrates but suitable for colorimetric detection .

Abz-Glu-Ile-Phe-Val-Phe-Lys-Gln-Ethylenediamine-Dnp (CAS: 848491-08-7)

  • Sequence : Abz-Glu-Ile-Phe-Val-Phe-Lys-Gln-Ethylenediamine-Dnp.
  • Modifications : Shares the Abz/Dnp FRET pair but has a longer, more hydrophobic sequence (Glu-Ile-Phe-Val-Phe-Lys-Gln ).
  • Function : Targets proteases with affinity for charged (Glu, Lys) and aromatic (Phe) residues.
  • Applications : Ideal for studying enzymes like thrombin or viral proteases with extended substrate recognition sites .

DNP-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH (CAS: 63014-08-4)

  • Sequence : DNP-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH.
  • Modifications :
    • D-Arg at the C-terminus enhances resistance to proteolytic degradation.
    • Lacks Abz; uses DNP as a standalone quencher.
  • Function: Serves as a collagenase substrate. The D-amino acid increases stability in biological matrices.
  • Applications : Critical in fibrosis research and collagenase activity profiling .

Alloc-Val-Ala-PAB-PNP

  • Structure: Features a valine-alanine dipeptide linked to a self-immolative p-aminobenzyl (PAB) group and p-nitrophenyl (PNP) carbonate.
  • Modifications : Designed for antibody-drug conjugates (ADCs); the Alloc group enables controlled drug release.
  • Applications : Unlike Abz-Gln-Val-Val-Ala-Gly-Ala-Ethylenediamine-Dnp, this compound is a linker for targeted drug delivery rather than a protease substrate .

Data Table: Structural and Functional Comparison

Compound Name Sequence/Modifications Detection Method Key Applications Reference
This compound This compound FRET Protease assays, enzyme kinetics
Abz-Ala-Gly-Leu-Ala-p-nitrobenzylamide Abz-Ala-Gly-Leu-Ala-p-nitrobenzylamide Colorimetric Broad-spectrum protease screening
Abz-Glu-Ile-Phe-Val-Phe-Lys-Gln-Ethylenediamine-Dnp Abz-Glu-Ile-Phe-Val-Phe-Lys-Gln-ethylenediamine-Dnp FRET Viral/coagulation protease studies
DNP-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH DNP-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH Absorbance Collagenase activity assays
Alloc-Val-Ala-PAB-PNP Val-Ala-PAB-PNP with Alloc protection N/A (Linker) Antibody-drug conjugates

Research Findings and Functional Insights

  • Sensitivity : FRET-based substrates like this compound offer superior sensitivity compared to colorimetric analogs (e.g., Abz-Ala-Gly-Leu-Ala-p-nitrobenzylamide) due to real-time fluorescence monitoring .
  • Stability: Incorporation of D-amino acids (e.g., D-Arg in DNP-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH) enhances resistance to enzymatic degradation, making them suitable for prolonged assays .
  • Target Specificity : Hydrophobic residues (e.g., Val, Ile, Phe) in Abz-Glu-Ile-Phe-Val-Phe-Lys-Gln-Ethylenediamine-Dnp improve binding to proteases with hydrophobic active sites .

Biological Activity

Introduction

The compound Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp is a synthetic peptide notable for its complex structure, which includes the 2-aminobenzoyl (Abz) and 2,4-dinitrophenyl (dnp) moieties. This compound has garnered attention in biochemical research due to its potential applications as a substrate for various enzymes, particularly in studies involving enzyme kinetics and substrate specificity.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into its components:

  • Abz Group : Acts as a fluorophore, allowing for fluorescence detection.
  • Dnp Group : Serves as a quencher, enhancing the sensitivity of fluorescence measurements.

This combination makes it particularly useful in assays where enzyme activity is monitored through changes in fluorescence intensity upon substrate cleavage.

Table 1: Structural Features of this compound

ComponentDescription
Abz2-Aminobenzoyl group, fluorophore
Dnp2,4-Dinitrophenyl group, quencher
Amino AcidsGlutamine (Gln), Valine (Val), Alanine (Ala), Glycine (Gly)

Enzyme Substrates

This compound has been studied primarily as a substrate for various proteases. The presence of the Abz group allows for the detection of enzyme activity through fluorescence changes upon cleavage. Notably, it has been shown to serve as an effective substrate for cathepsin B , a cysteine protease involved in various physiological processes.

Case Study: Cathepsin B Activity

In research involving cathepsin B, the cleavage of this compound resulted in a measurable increase in fluorescence intensity. This property was exploited to assess enzyme kinetics and inhibition under varying pH conditions. The results indicated that cathepsin B cleaves this substrate efficiently, making it suitable for further studies on enzyme specificity and activity.

Table 2: Enzymatic Activity Data

EnzymeSubstrateCleavage EfficiencypH Conditions
Cathepsin BThis compoundHighpH 5.5 - 6.0

Mechanistic Insights

The mechanism of action for this compound as a substrate involves specific interactions with the active site of cathepsin B. The flexibility of the peptide backbone and the arrangement of amino acids contribute to its recognition and cleavage by the enzyme.

Interaction Studies

Research has indicated that variations in amino acid composition can significantly affect substrate recognition by proteases. For instance, modifications to the peptide sequence can alter binding affinities and cleavage rates, providing insights into enzyme-substrate interactions.

Table 3: Comparative Analysis of Similar Compounds

Compound NameKey FeaturesSpecificity
Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OHSimilar fluorophore/quencherHigh specificity to cathepsin B
Abz-Ala-Phe-Arg-Ser-Ala-Ala-Gln-EDDnpContains EDDnp quencherSelective for cysteine cathepsins
Abz-Gly-Phe-Val-Ala-Gly-DnpShorter peptide chainInvestigated for different protease interactions

Q & A

Q. How can researchers design experiments to account for endogenous protease interference in cellular assays?

  • Methodological Answer :
  • Cell Line Selection : Use CRISPR-edited protease-knockout cells as controls.
  • Inhibitor Cocktails : Include broad-spectrum inhibitors (e.g., leupeptin for cysteine proteases) in lysis buffers.
  • Background Subtraction : Measure fluorescence in untreated cells and subtract from test samples .

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